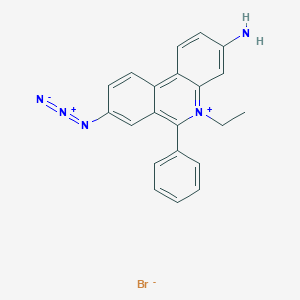

Bromure d'éthidium monoazide

Vue d'ensemble

Description

Ethidium monoazide bromide (EMA) is a derivative of ethidium bromide, a compound known for its ability to intercalate between base pairs in nucleic acids, enhancing its fluorescence quantum yield . EMA shares similar binding properties with ethidium bromide, with a binding constant of approximately 2-3 X 10^5 M, and can be photochemically covalently linked to nucleic acids by long-wavelength light . This property makes EMA a useful fluorescent photoaffinity label for nucleic acids .

Synthesis Analysis

While the provided papers do not detail the synthesis of EMA, they do discuss the use of ethidium bromide and its analogs. For instance, the synthesis of photoaffinity analogs of ethidium bromide, such as 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride, has been developed to study the binding of ethidium bromide to nucleic acids . These analogs are designed to mimic the interaction of ethidium bromide with nucleic acids and can be used to identify target sites in vivo and in vitro .

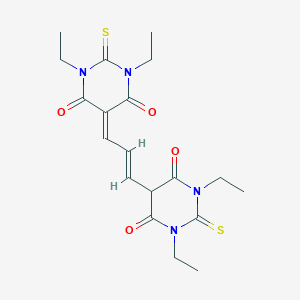

Molecular Structure Analysis

The molecular structure of EMA is closely related to that of ethidium bromide. X-ray crystallography has been used to visualize the intercalative binding of ethidium bromide to nucleic acids, providing insights into the molecular interactions at play . The structure of ethidium bromide intercalated with a dinucleoside monophosphate has been resolved, showing the drug's intercalation into a fragment of a nucleic acid double helix .

Chemical Reactions Analysis

EMA can be photochemically covalently linked to nucleic acids, which is a reaction induced by long-wavelength light . This covalent linkage is a key feature that distinguishes EMA from ethidium bromide, which binds reversibly . The photoactivation process allows for the stable attachment of EMA to nucleic acids, making it a valuable tool for studying DNA and RNA structures .

Physical and Chemical Properties Analysis

EMA's physical and chemical properties are influenced by its interaction with nucleic acids. Its fluorescence and the ability to form a complex with nucleic acids are sensitive to environmental conditions such as salt concentration and the presence of magnesium ions . The fluorescence properties of EMA and ethidium crosslinked to nucleic acids show environmental sensitivity similar to that of ethidium . Additionally, the adsorption of EMA onto graphene oxide and cupric oxide nanoparticles has been studied, revealing that the process is spontaneous and endothermic . These studies also provide insights into the thermodynamics and kinetics of EMA adsorption, which is relevant for its removal from aqueous solutions .

Applications De Recherche Scientifique

Suppression de l'amplification de l'ADN

Il a été déterminé que l'EMA provoque un retard dans l'amplification de l'ADN à partir de bactéries mortes lors de la PCR en temps réel . Cette propriété est particulièrement utile dans les tests d'hygiène alimentaire où il est important de distinguer les bactéries vivantes des bactéries mortes .

Détection de bactéries vivantes

Une nouvelle application de l'EMA est la détection de bactéries vivantes dans le lait maternisé en poudre . Un traitement à double EMA à faible dose a été mis au point pour améliorer la capacité de distinction entre les bactéries vivantes et les bactéries mortes .

Marque fluorescente de photoaffinité

L'EMA est une marque fluorescente de photoaffinité qui se lie de manière covalente aux acides nucléiques à la fois en solution et dans les cellules ayant des membranes compromises . La fluorescence de l'EMA est faible, mais l'intensité augmente d'environ 15 fois lorsqu'elle se lie à l'ADN .

Empreinte des sites de liaison des médicaments sur l'ADN

L'EMA a été utilisé pour empreindre les sites de liaison des médicaments sur l'ADN . Cette application est cruciale pour comprendre comment les médicaments interagissent avec l'ADN au niveau moléculaire.

Détection de cellules non viables

Mécanisme D'action

Target of Action

Ethidium Monoazide Bromide (EMA) primarily targets nucleic acids , both in solution and in cells that have compromised membranes . It is a fluorescent photoaffinity label that, after photolysis, binds covalently to nucleic acids .

Mode of Action

EMA is a photoactive stain that covalently binds to nucleic acids in solution and in cells with damaged membranes . After photolysis, EMA binds covalently to nucleic acids . The fluorescence of EMA is weak, but the intensity increases approximately 15-fold on binding to DNA .

Biochemical Pathways

It is known that ema can be used to footprint drug binding sites on dna, detect non-viable cells, identify ethidium binding sites on dna and trna, and selectively inactivate gene expression .

Pharmacokinetics

It is known that ema is relatively impermeant to live cells, selectively binding dna in dead cells .

Result of Action

The action of EMA results in the covalent binding of the compound to the nucleic acids of cells with compromised membranes . This binding enhances the fluorescence intensity of EMA, making it a useful tool for identifying non-viable cells .

Action Environment

The action of EMA is influenced by light, as photolysis is required for EMA to bind covalently to nucleic acids . Furthermore, EMA is relatively impermeant to live cells, suggesting that the integrity of the cell membrane can influence the action of EMA .

Safety and Hazards

While specific safety and hazards information for EMA is not available, it is known that Ethidium Bromide, a related compound, is highly toxic. It can be absorbed through the skin and is highly toxic by inhalation. It is also irritating to the skin, eyes, mucous membranes, and upper respiratory tract .

Orientations Futures

Propriétés

IUPAC Name |

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUXAYLZEGLXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69498-50-6 (Parent) | |

| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58880-05-0 | |

| Record name | Ethidium monoazide bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

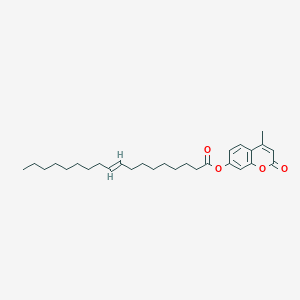

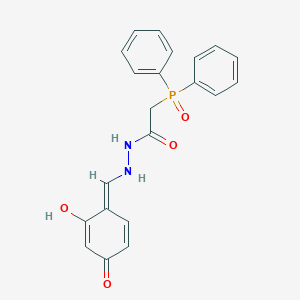

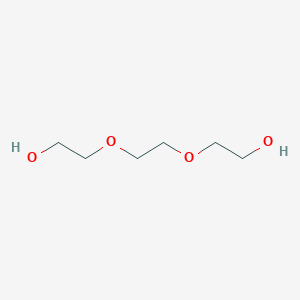

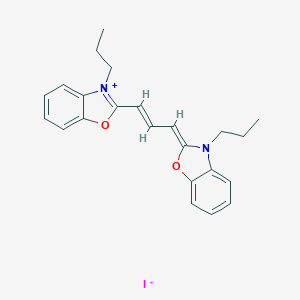

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)